molecular formula C13H12O3 B024435 (R)-O-Desmethyl Naproxen CAS No. 123050-98-6

(R)-O-Desmethyl Naproxen

Cat. No.: B024435
CAS No.: 123050-98-6
M. Wt: 216.23 g/mol
InChI Key: XWJUDDGELKXYNO-MRVPVSSYSA-N
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Description

®-O-Desmethyl Naproxen is a derivative of Naproxen, a well-known nonsteroidal anti-inflammatory drug (NSAID). This compound is characterized by the removal of the methoxy group from the parent Naproxen molecule, resulting in a hydroxyl group at the same position. It retains the anti-inflammatory and analgesic properties of Naproxen but exhibits unique pharmacokinetic and pharmacodynamic profiles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-O-Desmethyl Naproxen typically involves the demethylation of Naproxen. One common method is the use of boron tribromide (BBr3) in dichloromethane (CH2Cl2) at low temperatures. The reaction proceeds as follows:

  • Dissolve Naproxen in dichloromethane.
  • Add boron tribromide dropwise while maintaining the temperature at -78°C.
  • Allow the reaction to proceed for several hours.
  • Quench the reaction with methanol and extract the product.

Industrial Production Methods: Industrial production of ®-O-Desmethyl Naproxen may involve more scalable and efficient methods, such as catalytic hydrogenation or enzymatic processes. These methods aim to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: ®-O-Desmethyl Naproxen undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of a chloride derivative.

Scientific Research Applications

Pharmacological Applications

1. Anti-inflammatory and Analgesic Properties

O-DMN retains anti-inflammatory and analgesic properties similar to its parent compound, naproxen. Research indicates that O-DMN is involved in the therapeutic effects of naproxen, particularly in treating conditions such as arthritis, dysmenorrhea, and acute pain episodes .

2. Metabolism and Biotransformation Studies

Studies have highlighted the metabolic pathways of naproxen, revealing that approximately 66–92% of naproxen is excreted as O-DMN and its conjugated forms in urine . Understanding these pathways is crucial for assessing the drug's pharmacokinetics and safety profile.

3. Sulfation Mechanism Research

Research has demonstrated that O-DMN is a substrate for several human cytosolic sulfotransferase (SULT) isoforms. Specifically, SULT1A1, SULT1B1, and SULT1E1 effectively sulfate O-DMN, which is vital for its metabolic conversion and elimination from the body . This sulfation process can be influenced by structural modifications to O-DMN, making it a subject of interest in drug design.

Toxicological Studies

1. Liver Injury Investigations

Recent studies have indicated that patients with naproxen-induced liver injury exhibit T-cell memory responses towards an oxidative metabolite of O-DMN. This finding suggests a potential immunological mechanism underlying drug-induced liver injury, emphasizing the need for further investigation into the safety profiles of NSAIDs .

2. Environmental Impact Assessments

O-DMN's environmental presence has been documented in groundwater and surface waters. Its persistence raises concerns regarding ecological effects on aquatic organisms. Studies suggest that conventional wastewater treatment processes inadequately remove O-DMN, necessitating advanced treatment methods to mitigate its environmental impact .

Case Studies

1. Clinical Pharmacology

In clinical trials assessing the efficacy of naproxen formulations (including those containing O-DMN), endpoints such as the incidence of gastrointestinal ulcers were monitored. These studies provided insights into the safety and efficacy profiles of naproxen in various patient populations .

2. Pharmacogenetic Research

Pharmacogenetic studies have explored the relationship between genetic variations in drug-metabolizing enzymes like CYP2C9 and the risk of adverse effects from naproxen and its metabolites, including O-DMN. Such research helps tailor NSAID therapy based on individual genetic profiles to enhance safety and efficacy .

Data Tables

Application Area Details
Anti-inflammatory Effects Retains similar properties to naproxen; effective in treating arthritis and pain conditions.
Metabolism Major urinary metabolite; accounts for 66–92% of excreted compounds after naproxen intake.
Sulfation Studies Substrate for SULT isoforms; significant for metabolic conversion and elimination processes.
Toxicology Linked to liver injury; T-cell responses observed in affected patients.
Environmental Concerns Detected in water sources; raises ecological risks due to persistence in the environment.

Mechanism of Action

The mechanism of action of ®-O-Desmethyl Naproxen is similar to that of Naproxen. It inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX, ®-O-Desmethyl Naproxen reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

    Naproxen: The parent compound, widely used as an NSAID.

    Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.

    Ketoprofen: An NSAID with a similar mechanism of action.

Uniqueness: ®-O-Desmethyl Naproxen is unique due to the presence of a hydroxyl group instead of a methoxy group, which can influence its pharmacokinetic properties and metabolic pathways. This structural difference may result in variations in its efficacy, side effects, and overall therapeutic profile compared to other NSAIDs.

Biological Activity

(R)-O-Desmethyl Naproxen (O-DMN) is a significant metabolite of the nonsteroidal anti-inflammatory drug (NSAID) Naproxen, widely used for its analgesic and anti-inflammatory properties. Understanding the biological activity of O-DMN is crucial for elucidating its pharmacological effects and potential therapeutic applications.

Target Enzymes
O-DMN primarily acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are crucial in the synthesis of prostaglandins, which mediate inflammation and pain responses in the body .

Biochemical Pathways
The primary biochemical pathway affected by O-DMN is the prostaglandin synthesis pathway . By inhibiting COX enzymes, O-DMN reduces the production of pro-inflammatory prostaglandins, leading to decreased inflammation and pain .

Pharmacokinetics

O-DMN exhibits pharmacokinetic properties similar to those of Naproxen. Key pharmacokinetic parameters include:

  • Bioavailability : Approximately 95% following oral administration.
  • Half-life : Ranges from 12 to 17 hours in adults, allowing for sustained therapeutic effects .
  • Metabolism : O-DMN is primarily metabolized in the liver, where it undergoes further conjugation to form glucuronides and sulfates, which are then excreted in urine .

Cellular Effects

Studies indicate that O-DMN shares many cellular effects with Naproxen. It has been shown to inhibit TRPM7 channels in T lymphocytes, suggesting potential immunomodulatory effects. The compound's interaction with various cellular processes underscores its relevance in inflammation and immune response modulation.

Case Studies and Clinical Findings

A meta-analysis involving Naproxen highlighted its efficacy in treating conditions such as arthritis and dysmenorrhea. The analysis included 46 randomized controlled trials with over 4,600 participants. Results indicated that Naproxen significantly alleviated pain without a notable increase in adverse events compared to placebo . Although O-DMN was not directly studied, its role as a metabolite suggests similar therapeutic potential.

Table 1: Sulphation of O-DMN by Human Cytosolic SULT1 Isoforms

SubstrateSULT1A1 (µM)SULT1B1 (µM)SULT1E1 (µM)
O-DMN84 ± 6690 ± 131341 ± 51
α-Naphthol2.1 ± 1.30.6 ± 0.12.4 ± 0.2
β-Naphthol0.4 ± 01.5 ± 0.53.0 ± 0.4

This table illustrates the sulphation rates of O-DMN compared to naphthol substrates by different SULT isoforms, indicating variable reactivity that could influence metabolic pathways and biological activity .

Q & A

Basic Research Questions

Q. What enzymatic pathways catalyze the formation of (R)-O-Desmethyl Naproxen in humans?

this compound is primarily formed via cytochrome P450 (CYP)-mediated O-demethylation of (R)-naproxen. Key isoforms include CYP2C9 and CYP1A2 , as demonstrated by kinetic studies using recombinant enzymes (Table 1). For example, CYP2C9 exhibits higher catalytic efficiency (kcat/Kmk_{\text{cat}}/K_m) compared to CYP1A2, with substrate specificity influenced by stereochemistry . Researchers should validate enzyme activity using Supersome assays and LC-MS/MS quantification of metabolites.

Q. How can this compound be distinguished from its (S)-enantiomer in analytical workflows?

Chiral chromatography (e.g., using amylose- or cellulose-based columns) coupled with mass spectrometry is critical for enantiomeric separation. The (R)-enantiomer is typically absent in untreated sewage but detected in effluents due to microbial chiral inversion during wastewater treatment . Method validation should include spiked environmental samples and comparison with certified reference standards (e.g., GC49179A) .

Q. What are the physicochemical properties of this compound relevant to experimental design?

Key properties include:

  • Molecular weight : 216.23 g/mol
  • LogP : 2.73 (indicative of moderate lipophilicity)
  • Stability : Store at 2–8°C in DMSO to prevent degradation . Researchers should account for solubility limitations in aqueous buffers by using co-solvents like PEG300 or Tween 80 in in vivo formulations .

Advanced Research Questions

Q. How do environmental conditions influence the chiral inversion of this compound in aquatic systems?

Laboratory studies with activated sludge show rapid chiral inversion of (S)-naproxen to (R)-naproxen, but this process is negligible in river die-away experiments due to slower microbial activity. Photodegradation does not induce inversion, suggesting sunlight-independent mechanisms . To resolve contradictions, researchers should replicate field conditions (e.g., low-temperature, aerobic vs. anaerobic systems) and quantify enantiomeric fractions (EF = S/[S+R]) via longitudinal sampling .

Q. What experimental strategies address discrepancies in CYP2C9-mediated metabolism across human populations?

Genetic polymorphisms (e.g., CYP2C9*2/*3 alleles) reduce catalytic efficiency for this compound formation. Use in vitro assays with human liver microsomes or recombinant enzymes (e.g., CYP2C9 M1L variant) to model inter-individual variability. Kinetic parameters (KmK_m, VmaxV_{\text{max}}) should be compared using nonlinear regression analysis .

Q. How can researchers optimize detection limits for this compound in complex environmental matrices?

Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges followed by UPLC-MS/MS achieves detection limits of 0.01 µg/L. Method validation must include matrix-effect corrections (e.g., using isotope-labeled internal standards) and recovery rates >85% . For sediment samples, pressurized liquid extraction (PLE) with acetone:water (7:3) is recommended.

Q. What mechanisms explain the persistence of this compound in river systems despite wastewater treatment?

this compound resists biodegradation due to its stable naphthalene backbone and hydroxyl group. Its half-life in rivers exceeds 30 days, with concentrations correlating with untreated sewage inflow (EF <0.90). Researchers should integrate hydraulic modeling and mass-balance approaches to track sources .

Q. Methodological Guidance

Designing a pharmacokinetic study for this compound in rodent models

  • Dosing : Administer 10 mg/kg (R)-naproxen intravenously; account for metabolic conversion by collecting plasma at 0, 1, 2, 4, and 8 hours post-dose.
  • Formulation : Use 5% DMSO + 40% PEG300 + 55% saline to enhance solubility .
  • Analytics : Quantify this compound via LC-MS/MS with a lower limit of quantification (LLOQ) of 5 ng/mL.

Resolving conflicting data on (R)-naproxen’s ecological toxicity
Discrepancies arise from species-specific sensitivity (e.g., algae vs. fish). Use standardized OECD guidelines for acute toxicity testing (e.g., Daphnia magna immobilization assay) and prioritize chronic endpoints (e.g., reproduction) at environmentally relevant concentrations (0.1–1 µg/L) .

Properties

IUPAC Name

(2R)-2-(6-hydroxynaphthalen-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-8(13(15)16)9-2-3-11-7-12(14)5-4-10(11)6-9/h2-8,14H,1H3,(H,15,16)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJUDDGELKXYNO-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC2=C(C=C1)C=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of Naproxen (500 grams, 2.774 mmol) and 48% HBr (1500 ml) was refluxed for 10 Hours, poured onto ice water (3000 ml) and stirred for 30 minutes. Crude 36 was filtered, dried (380 grams, 81%) and used as such for next stage.
Quantity
500 g
Type
reactant
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step One

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